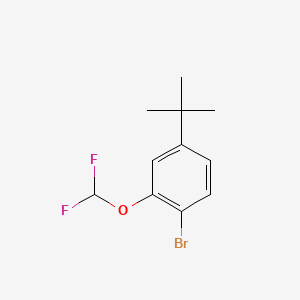
1-Bromo-4-(t-butyl)-2-(difluoromethoxy)benZene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and a difluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-4-(tert-butyl)benzene.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The difluoromethoxy group can be reduced to form a methoxy group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Formation of substituted benzene derivatives.
Oxidation Products: Formation of alcohols or ketones.
Reduction Products: Formation of methoxy-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene involves:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.
Pathways Involved: The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(tert-butyl)benzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-2-(difluoromethoxy)benzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-(tert-Butyl)-2-(difluoromethoxy)benzene: Lacks the bromine atom, altering its reactivity in nucleophilic substitution reactions.
Uniqueness: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is unique due to the presence of both the tert-butyl and difluoromethoxy groups, which impart distinct steric and electronic effects, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H13BrF2O |
|---|---|
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
1-bromo-4-tert-butyl-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H13BrF2O/c1-11(2,3)7-4-5-8(12)9(6-7)15-10(13)14/h4-6,10H,1-3H3 |
InChI-Schlüssel |
OEDCXOAETSJUAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



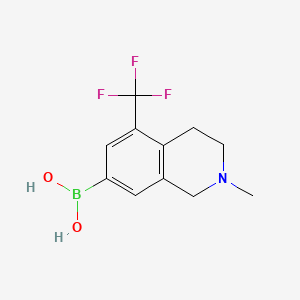
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)

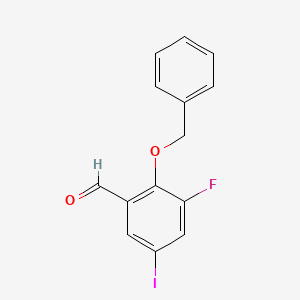
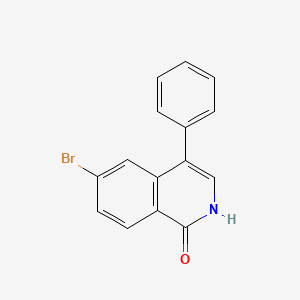

![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
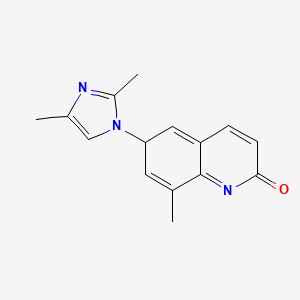
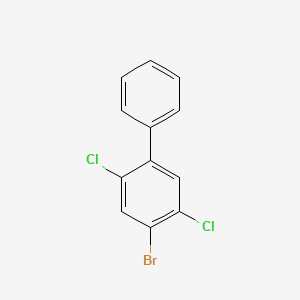

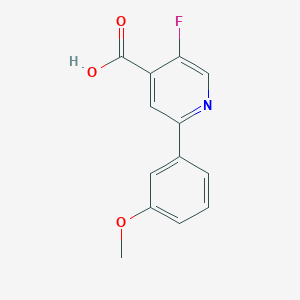
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
